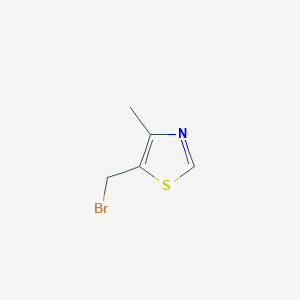

5-(Bromomethyl)-4-methyl-1,3-thiazole

Description

The Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazole and its derivatives are integral to a wide array of natural and synthetic compounds with significant biological activities. nih.govnih.gov The thiazole ring is a key component of thiamine (B1217682) (Vitamin B1), a vital coenzyme in metabolism, and is also found in the structure of penicillin, one of the most important classes of antibiotics. nih.gov In the realm of synthetic chemistry, the thiazole scaffold is present in a multitude of FDA-approved drugs, underscoring its therapeutic importance. ugr.es

The significance of thiazole heterocycles stems from their ability to engage in various biological interactions. They can act as bioisosteres for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in metalloenzymes. This versatility has led to the development of thiazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antipsychotic properties. nih.govbiointerfaceresearch.com The ongoing exploration of thiazole derivatives continues to yield new therapeutic agents, making this class of compounds a central focus of contemporary chemical research. mdpi.com

Historical Context and Evolution of Bromomethyl Thiazole Chemistry

The foundation of thiazole chemistry was laid in the late 19th century with the pioneering work of Hantzsch and Hofmann. nih.govnih.gov The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains a fundamental and widely used method for constructing the thiazole ring. mdpi.com This reaction's robustness and the ready availability of starting materials have facilitated the synthesis of a vast library of thiazole derivatives.

The introduction of a bromomethyl group onto the thiazole ring represents a key advancement in the functionalization of this heterocycle. The bromomethyl group serves as a highly reactive handle for introducing a wide variety of substituents through nucleophilic substitution reactions. nih.gov Early methods for the synthesis of bromomethylthiazoles often involved the direct bromination of methyl-substituted thiazoles using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The evolution of this chemistry has seen the development of more selective and efficient bromination methods, as well as an expansion in the range of nucleophiles used to displace the bromide, thereby broadening the synthetic utility of these intermediates.

Positioning of 5-(Bromomethyl)-4-methyl-1,3-thiazole within Thiazole Derivative Research

This compound is a strategically important building block in the synthesis of more complex and often biologically active molecules. Its structure, featuring a reactive bromomethyl group at the 5-position and a methyl group at the 4-position, allows for targeted modifications and the construction of diverse molecular architectures. The methyl group can influence the electronic properties and steric environment of the ring, while the bromomethyl group provides a key site for synthetic elaboration.

This compound is particularly valued in medicinal chemistry as a precursor for the synthesis of various therapeutic agents. For instance, it can be used to introduce the 4-methylthiazol-5-ylmethyl moiety into larger molecules, a substructure that has been identified in a number of compounds with interesting pharmacological profiles, including kinase inhibitors and antimicrobial agents. nih.gov The reactivity of the bromomethyl group allows for its facile reaction with a wide range of nucleophiles, such as amines, thiols, and carbanions, making it a versatile intermediate for combinatorial chemistry and the generation of compound libraries for drug discovery screening.

Below is a table summarizing the utility of this compound in the synthesis of various classes of compounds.

| Target Compound Class | Nucleophile/Reagent | Resulting Linkage | Potential Biological Activity |

| Aminothiazole Derivatives | Amines/Amides | C-N | Kinase Inhibition, Antimicrobial |

| Thioether Derivatives | Thiols/Thioamides | C-S | Anticancer, Antiviral |

| Ester/Ether Derivatives | Carboxylic Acids/Alcohols | C-O | Various Pharmacological Activities |

| Carbon-Substituted Thiazoles | Carbon Nucleophiles | C-C | Diverse Bioactivities |

Current Research Trends and Future Perspectives for Bromomethylated Thiazole Scaffolds

Current research involving bromomethylated thiazole scaffolds is heavily focused on their application in drug discovery and development. There is a strong emphasis on the synthesis of novel thiazole derivatives with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are being extensively conducted to understand how modifications to the thiazole scaffold and the substituents introduced via the bromomethyl group affect biological activity. ugr.es

The future of research in this area is poised to capitalize on advancements in synthetic methodologies and a deeper understanding of disease biology. The development of more efficient and environmentally friendly synthetic routes to bromomethylated thiazoles is an ongoing area of interest. researchgate.net Furthermore, the integration of computational chemistry and high-throughput screening will likely accelerate the discovery of new lead compounds derived from these versatile scaffolds. The ability of the bromomethyl group to act as a reactive probe also opens up possibilities in chemical biology for the development of covalent inhibitors and activity-based probes to study enzyme function. The continued exploration of bromomethylated thiazoles is expected to yield novel therapeutic agents for a range of diseases, from infectious diseases to cancer. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIQVAWENHEGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 5 Bromomethyl 4 Methyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary site of reactivity for 5-(bromomethyl)-4-methyl-1,3-thiazole is the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent methylene (B1212753) group is readily attacked by a wide variety of nucleophiles in classic S_N2 reactions. This high reactivity makes the compound an effective thiazolylmethylating agent.

The bromomethyl group's enhanced electrophilic nature facilitates covalent bond formation with nucleophilic sites in other molecules. This reactivity has been explored with a range of O-, S-, N-, and P-centered nucleophiles. For instance, analogous reactions with other bromomethyl-substituted heterocycles demonstrate that substitution of the bromine can be achieved with acetoxy groups, thiolates, amines, and phosphites. pleiades.online The reaction with carboxyl-containing compounds, often facilitated by a base and a phase-transfer catalyst like 18-crown-6, results in the formation of ester linkages. nih.gov

| Nucleophile Class | Specific Nucleophile | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| O-Nucleophiles | Acetate (CH₃COO⁻) | Acetoxy-methyl | Esterification |

| Phenoxides (ArO⁻) | Aryloxy-methyl | Etherification | |

| S-Nucleophiles | Thiolates (RS⁻) | Alkylthio-methyl | Thioetherification |

| Dithiocarbamates (R₂NCS₂⁻) | Dithiocarbamoyl-methyl | Thioesterification | |

| N-Nucleophiles | Secondary Amines (R₂NH) | Tertiary Amino-methyl | Alkylation |

| P-Nucleophiles | Trialkyl Phosphites (P(OR)₃) | Dialkyl Phosphonate (B1237965) | Arbuzov Reaction |

This table illustrates common nucleophilic substitution reactions at the bromomethyl group based on analogous transformations. pleiades.online

Cross-Coupling Reactions Involving the Bromine Substituent

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. However, these reactions typically require the halogen to be directly attached to the aromatic or vinylic carbon. The bromine atom in this compound is on a saturated carbon, making it generally unsuitable for direct participation in these types of cross-coupling reactions under standard conditions.

Instead, for cross-coupling on the thiazole (B1198619) core, a precursor like 5-bromo-4-methyl-1,3-thiazole would be necessary. Research on analogous heterocyclic systems, such as 2-bromo-5-(bromomethyl)thiophene, has shown that a Suzuki coupling reaction with aryl boronic acids proceeds with high regioselectivity, forming a C-C bond at the C-Br position on the ring while leaving the bromomethyl group untouched. nih.govresearchgate.net This demonstrates the orthogonal reactivity of the two different types of carbon-bromine bonds.

Should the thiazole ring itself be halogenated, it can readily participate in cross-coupling. For example, 5-bromo-1,2,3-triazine (B172147) efficiently couples with various (hetero)arylboronic acids in the presence of a palladium catalyst. uzh.ch Thiazoles with halogens at the C2, C4, or C5 positions can all potentially undergo such transformations. researchgate.net

| Thiazole Substrate (Hypothetical) | Coupling Partner | Catalyst/Conditions | Product Type | Reaction Name |

|---|---|---|---|---|

| 2-Bromo-4-methyl-1,3-thiazole | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-4-methyl-1,3-thiazole | Suzuki-Miyaura |

| 5-Bromo-4-methyl-1,3-thiazole | Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenyl-4-methyl-1,3-thiazole | Heck |

| 2-Iodo-4-methyl-1,3-thiazole | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-4-methyl-1,3-thiazole | Sonogashira |

This table provides examples of cross-coupling reactions that would be possible if the thiazole ring were halogenated.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. The presence of both a sulfur and a nitrogen atom leads to an uneven distribution of electron density. numberanalytics.com

Electrophilic Reactivity: The thiazole ring is generally considered electron-rich, and electrophilic substitution is a key reaction. The C5 position is the most nucleophilic and therefore the most common site for electrophilic attack. numberanalytics.compharmaguideline.com This is due to the directing effect of the sulfur atom. Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation. numberanalytics.com In this compound, the C5 position is already substituted. The presence of the methyl group at C4 is weakly activating, but the substitution at C5 makes further electrophilic attack on the ring more difficult than in an unsubstituted thiazole.

Nucleophilic Reactivity: Conversely, the C2 position of the thiazole ring is the most electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. pharmaguideline.comias.ac.inias.ac.in This position is susceptible to attack by strong nucleophiles. pharmaguideline.comias.ac.in For a nucleophilic substitution to occur at C2, a good leaving group (like a halogen) must be present at that position. ias.ac.in Furthermore, the proton at the C2 position is the most acidic proton on the thiazole ring and can be abstracted by strong organometallic bases, such as organolithium reagents. pharmaguideline.comnih.gov This deprotonation generates a potent C2-thiazolyl nucleophile that can react with various electrophiles. pharmaguideline.com

Formation and Reactivity of Thiazole o-Quinodimethane Intermediates

Thiazole o-quinodimethanes (o-QDMs) are highly reactive intermediates that can be generated from suitably substituted thiazoles. These dienes are valuable in cycloaddition reactions, particularly the Diels-Alder reaction, for the construction of fused ring systems.

While direct generation from this compound is not prominently documented, a closely related precursor, (E)-5-(N-Benzylformimidoyl)-4-methylthiazole, has been successfully used to generate a thiazole o-QDM. scispace.com This precursor is synthesized from 5-formyl-4-methylthiazole. scispace.com Treatment of the imine precursor with methyl chloroformate in the presence of a base generates the reactive o-QDM intermediate. This intermediate can be trapped in situ with various dienophiles to yield cycloadducts. scispace.com The reactions with acetylenic or quinonoid dienophiles proceed to give fully aromatized products. scispace.com

| Dienophile | Product Type | Reaction Outcome |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Fused aromatic ring | Directly affords aromatized cycloadduct. scispace.com |

| Ethyl propiolate | Fused aromatic ring | Yields a single regioisomer. scispace.com |

| Juglone (a naphthoquinone) | Fused quinone system | Regioselective cycloaddition. scispace.com |

| 2-Bromojuglone | Fused quinone system | Regiospecific cycloaddition. scispace.com |

This table summarizes the Diels-Alder trapping reactions of a thiazole o-quinodimethane intermediate generated from a 4-methyl-5-substituted thiazole precursor. scispace.com

Derivatization Pathways and Functional Group Interconversions of the Thiazole Core

The versatile reactivity of this compound allows for numerous derivatization pathways and functional group interconversions (FGIs). These transformations enable the synthesis of more complex molecules from this readily available starting material.

A key FGI is the conversion of the bromomethyl group into a phosphonate ester via the Arbuzov reaction with a trialkyl phosphite. pleiades.online This transformation is significant because the resulting phosphonate is a key intermediate for the Wittig-Horner reaction. The Wittig-Horner reaction allows for the formation of alkenes by reacting the phosphonate with aldehydes or ketones. nih.gov This two-step sequence (bromination → Arbuzov reaction → Wittig-Horner reaction) is a powerful strategy for elaborating the side chain at the C5 position, for example, in the synthesis of thiazole-based stilbene (B7821643) analogs. nih.gov

Other derivatizations stem from the nucleophilic substitution reactions described in section 3.1. For instance, substitution with azide (B81097) anion followed by reduction provides an aminomethyl group, while reaction with cyanide followed by hydrolysis yields a carboxymethyl group. These transformations highlight the utility of the bromomethyl group as a handle for introducing a wide range of functionalities. vanderbilt.edu

Advanced Spectroscopic and Structural Elucidation of Bromomethyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(Bromomethyl)-4-methyl-1,3-thiazole, both ¹H and ¹³C NMR provide invaluable information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts are influenced by the electronic environment of the thiazole (B1198619) ring and the presence of the electronegative bromine atom.

Thiazole Ring Proton (H-2): The single proton attached to the C-2 position of the thiazole ring is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 8.5-9.0 ppm. chemicalbook.com This significant downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen and sulfur atoms within the aromatic ring.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to resonate as a singlet around δ 4.5-5.0 ppm. The electronegativity of the bromine atom withdraws electron density, causing a noticeable downfield shift compared to a standard methyl group.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-4 position are predicted to appear as a singlet in the upfield region, likely around δ 2.4-2.7 ppm. chemicalbook.comrsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

Thiazole Ring Carbons (C-2, C-4, C-5): The three carbons of the thiazole ring are expected to have characteristic chemical shifts. C-2 is typically found in the range of δ 150-155 ppm, while C-4 and C-5 are expected to appear between δ 125-150 ppm. nih.govasianpubs.org The specific shifts are influenced by the substituents on the ring.

Methyl Carbon (-CH₃): The carbon of the methyl group is anticipated to have a chemical shift in the range of δ 15-20 ppm. nih.gov

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately δ 25-35 ppm, shifted downfield due to the attached bromine atom. wisc.edu

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.5 - 9.0 | - |

| -CH₂Br | 4.5 - 5.0 | - |

| -CH₃ | 2.4 - 2.7 | - |

| C-2 | - | 150 - 155 |

| C-4 | - | 125 - 150 |

| C-5 | - | 125 - 150 |

| -CH₃ | - | 15 - 20 |

| -CH₂Br | - | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The key vibrational modes expected are:

C-H Stretching: Aromatic C-H stretching from the thiazole ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and bromomethyl groups is observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and bromomethyl groups are typically found in the 1350-1470 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically between 515-690 cm⁻¹. orgchemboulder.com

Thiazole Ring Vibrations: The complex vibrations of the thiazole ring itself will contribute to a unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is characteristic of the molecule. docbrown.info

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch | 1500 - 1600 |

| Aliphatic C-H Bend | 1350 - 1470 |

| C-Br Stretch | 515 - 690 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₆BrNS), the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being roughly 1:1. libretexts.orgjove.com

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of Bromine: The cleavage of the C-Br bond to lose a bromine radical (•Br) would result in a significant fragment. This is a common fragmentation pathway for alkyl halides. youtube.com

Formation of a Thiazolyl-methyl Cation: The loss of the bromine radical would generate a stable thiazolyl-methyl cation, which would likely be a prominent peak in the spectrum.

Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is another possible fragmentation pathway. miamioh.edu

Ring Fragmentation: The thiazole ring itself can undergo fragmentation, leading to smaller charged species.

| m/z Value | Proposed Fragment |

|---|---|

| 191/193 | [C₅H₆NSBr]⁺ (Molecular Ion) |

| 112 | [C₅H₆NS]⁺ (Loss of •Br) |

| 111 | [C₅H₅NS]⁺ (Loss of HBr) |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available, analysis of related thiazole derivatives by X-ray crystallography has provided valuable structural insights. nih.govnih.govrsc.orgacs.orgmdpi.com A successful crystallographic analysis of the title compound would yield detailed information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Hyphenated Spectroscopic Techniques in Thiazole Research

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. For the analysis of thiazole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. A sample containing this compound could be injected into a gas chromatograph, where it would be vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the column. The separated compound would then enter the mass spectrometer, which would provide its mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally unstable. In this method, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures or biological samples containing thiazole derivatives.

These hyphenated techniques are instrumental in the qualitative and quantitative analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components with high sensitivity and selectivity.

Computational and Theoretical Investigations of 5 Bromomethyl 4 Methyl 1,3 Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It provides information on optimized geometry, electronic energies, and the distribution of electron density, which are fundamental to predicting a molecule's stability and reactivity.

DFT calculations on various thiazole (B1198619) derivatives have been performed to understand their structural and electronic properties. researchgate.netnih.gov For instance, studies on N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine (B1209239) derivatives, using the B3LYP/6-311G(d,p) basis set, have confirmed their optimized geometrical structures in the gas phase. researchgate.net Such studies typically reveal key parameters like bond lengths, bond angles, and dihedral angles.

For 5-(Bromomethyl)-4-methyl-1,3-thiazole, a DFT study would likely focus on the influence of the electron-withdrawing bromomethyl group and the electron-donating methyl group on the thiazole ring's electronic environment. These calculations can predict global reactivity descriptors, which help in understanding the molecule's kinetic stability and reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Thiazole Analogs

| Descriptor | Formula | Significance | Typical Value Range (eV) for Thiazole Derivatives |

|---|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | EHOMO | Indicates electron-donating ability | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ELUMO | Indicates electron-accepting ability | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability | 4.0 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | 2.0 to 2.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons | 3.7 to 4.7 |

| Electrophilicity Index (ω) | χ² / 2η | Measures the propensity to accept electrons | 2.5 to 4.5 |

Note: These values are illustrative and based on general findings for various thiazole derivatives. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution Insights

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In thiazole derivatives, the nitrogen and sulfur atoms are typically electron-rich centers. nih.govmdpi.com Studies on N,N'-di(p-thiazole)formamidine have used MEP maps to understand the molecule's electrostatic properties. nih.gov For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the nitrogen atom of the thiazole ring, making it a likely site for protonation and hydrogen bonding. The sulfur atom would also exhibit a region of negative potential.

Positive Potential: Expected around the hydrogen atoms of the methyl and bromomethyl groups. The bromine atom, due to its high electronegativity, creates a polarized C-Br bond, but the region around the hydrogen atoms is typically more positive.

Reactivity Sites: The MEP surface helps identify sites for intermolecular interactions, which is crucial for understanding how the molecule might interact with a biological receptor. mdpi.com

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. libretexts.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.com In this compound:

HOMO: This orbital would likely be distributed over the thiazole ring, particularly involving the sulfur and nitrogen atoms, indicating these are the primary sites for donating electrons in a reaction.

LUMO: This orbital would likely be located on the thiazole ring and the bromomethyl group. The C-Br bond is a key site for nucleophilic attack, and the LUMO's distribution would reflect this electrophilic character.

FMO analysis is crucial for predicting the outcomes of various reactions, including cycloadditions and nucleophilic substitutions, which are common for this class of compounds. wikipedia.orgimperial.ac.uk

Quantum Chemical Approaches to Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction mechanism.

For this compound, a key reaction pathway to investigate would be nucleophilic substitution at the bromomethyl group. Quantum chemical studies on similar brominated heterocycles have successfully elucidated reaction pathways. nih.govresearchgate.net For example, a study on the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol nucleophile used DFT to map the stepwise pathway, identifying intermediates and transition states. nih.govresearchgate.net

A similar computational approach for this compound reacting with a nucleophile (Nu⁻) would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state.

These calculations can confirm whether a reaction proceeds, for instance, through a concerted SN2 mechanism or a stepwise pathway, and can predict reaction rates. Quantum chemical studies have also been used to explore the biotransformation pathways of thiazole-containing drugs, identifying the energy barriers for different metabolic reactions like epoxidation and S-oxidation. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Thiazole derivatives are known to inhibit various enzymes, and docking studies are frequently employed to investigate these interactions. nih.govmetu.edu.trmdpi.comacs.org For example, docking studies have been performed on thiazole derivatives as inhibitors of enzymes like cyclooxygenase (COX), carbonic anhydrase, and acetylcholinesterase. nih.govmetu.edu.tr

A molecular docking study of this compound would involve:

Target Selection: Identifying a biologically relevant protein target.

Binding Site Prediction: Locating the active site or binding pocket of the protein.

Docking Simulation: Placing the ligand into the binding site in various conformations and calculating the binding affinity (often expressed as a docking score or binding energy).

Table 2: Representative Molecular Docking Results for Thiazole Derivatives Against Various Protein Targets

| Thiazole Derivative Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-amino-4-arylthiazoles | Carbonic Anhydrase I | -6.75 | His94, His96, His119 | nih.gov |

| 2-amino-4-arylthiazoles | Acetylcholinesterase | -7.86 | Tyr121, Trp279, Tyr334 | nih.gov |

| Thiazole carboxamides | COX-2 | -8.0 to -9.5 | Arg120, Tyr355, Ser530 | metu.edu.tr |

| N-substituted thiazoles | FabH Inhibitor (3iL9) | -102 to -144 (MolDock Score) | Not specified | wjarr.com |

Note: These results are for different thiazole derivatives and are presented to illustrate the application of molecular docking. The binding affinity of this compound would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or topological properties), QSAR models can predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of thiazole derivatives to predict activities such as anticancer, antimicrobial, and enzyme inhibition. acs.orgnih.gov For instance, a QSAR study on thiazole derivatives as Pin1 inhibitors used descriptors like molar refractivity (MR), the partition coefficient (LogP), and ELUMO to build a predictive model. The resulting model showed a strong correlation between these descriptors and the inhibitory activity.

To develop a QSAR model relevant to this compound, one would need a dataset of structurally similar thiazole derivatives with experimentally measured biological activity. The process would involve:

Data Collection: Assembling a series of thiazole compounds and their corresponding activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical equation relating the descriptors to the activity.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological potential of this compound and to guide the design of more potent analogs.

Biological Activities and Pharmacological Potential of Thiazole Derivatives

Antimicrobial Activity of Bromomethyl Thiazole (B1198619) Compounds

Thiazole derivatives are recognized for their potent antimicrobial effects, a characteristic attributed to the unique structural features of the thiazole nucleus. jchemrev.combiointerfaceresearch.com The presence of a bromomethyl group can further enhance this activity, making these compounds promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

Antibacterial Efficacy and Proposed Mechanistic Insights

Derivatives synthesized from precursors like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one have been evaluated for their antibacterial properties. Studies show that modifying the α-bromoketone group into various heterocyclic rings at the 5-position of the thiazole can significantly influence antibacterial efficacy. For instance, certain di- and trithiazole derivatives have exhibited high activity, in some cases exceeding that of standard antibiotics like ampicillin (B1664943) and gentamicin.

The antibacterial action of thiazole derivatives is often linked to their ability to inhibit essential bacterial enzymes. One proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov Some thiazole derivatives have shown potent inhibitory activity against these enzymes, with IC50 values in the low microgram per milliliter range. nih.gov For example, certain thiazole-pyrazoline hybrids have demonstrated enhanced antibacterial action due to the presence of a phenyl ring. jchemrev.com The lipophilicity of these compounds also plays a role, as it can facilitate their transport across bacterial cell membranes. acs.org

| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43c) | B. subtilis | 28.8 µM | jchemrev.com |

| Heteroaryl(aryl) thiazole derivative (Compound 4) | E. coli | 0.17 mg/mL | nih.gov |

Antifungal Efficacy

The thiazole scaffold is also a key component in compounds exhibiting significant antifungal activity. Research has shown that certain thiazole derivatives are particularly effective against various strains of Candida, including clinical isolates of Candida albicans. jchemrev.comnih.gov

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong antifungal effects, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall structure and/or the cell membrane. nih.gov This is supported by studies where the presence of sorbitol, an osmoprotectant that stabilizes the fungal cell wall, led to a significant increase in the MIC values of the tested thiazole derivatives. nih.gov Furthermore, the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane, is another probable mechanism of their antifungal action. nih.gov The high lipophilicity of some of these derivatives is believed to be related to their high antifungal activity. nih.gov

Antiviral Investigations

The versatility of the thiazole nucleus extends to antiviral applications. Thiazole-containing compounds have been investigated for their activity against a broad range of viruses, including influenza viruses, coronaviruses, hepatitis B and C (HBV and HCV), and Human Immunodeficiency Virus (HIV). nih.govtandfonline.comglobalresearchonline.net

For instance, certain thiazole derivatives have shown the ability to inhibit influenza neuraminidase, a key enzyme in the influenza virus life cycle. tandfonline.com Other derivatives have demonstrated high potency against HBV by inhibiting its replication in cell-based assays. tandfonline.com In the context of HIV, some thiazole derivatives carrying oxalamide units have been shown to target the virus and disrupt the CD4 binding site, thereby preventing viral entry into the host cell. globalresearchonline.net The development of broad-spectrum antiviral agents based on the thiazole scaffold is an active area of research, with some compounds showing inhibitory activity against multiple types of viruses. tandfonline.com

Anticancer Activity of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in the design of novel anticancer agents. mdpi.comresearchgate.net Its derivatives have been extensively studied for their ability to inhibit the growth of various cancer cell lines, acting through diverse mechanisms of action. nih.gov

In Vitro Cytotoxicity and Apoptosis Induction Studies

Numerous studies have demonstrated the in vitro cytotoxic potential of thiazole derivatives against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (HepG2) cancer cells. mdpi.comresearchgate.netnih.govmdpi.com The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with some compounds showing activity in the sub-micromolar range. nih.govfrontiersin.org

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This has been confirmed through various assays, including DNA fragmentation analysis and the measurement of caspase-3 activity. nih.gov For example, certain thiazole-phthalimide derivatives have been shown to induce apoptosis through the intrinsic pathway. nih.gov Studies have revealed that potent thiazole compounds can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. mdpi.comfrontiersin.org This leads to increased caspase activity and subsequent cell death. mdpi.com Some derivatives have also been observed to cause cell cycle arrest, often at the G1/S or G2/M phase, further inhibiting cancer cell proliferation. mdpi.com

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |

| Thiazole-phthalimide derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 µM | nih.gov |

| Bis-thiazole derivative 5c | Hela (Cervical) | 0.6 nM | frontiersin.org |

| Bis-thiazole derivative 5f | KF-28 (Ovarian) | 6 nM | frontiersin.org |

| Thiazole-based stilbene (B7821643) analog 8 | MCF-7 (Breast) | 0.78 µM | nih.gov |

| Thiazole-based stilbene analog 11 | HCT116 (Colon) | 0.62 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer efficacy of thiazole derivatives. nih.gov Research indicates that the nature and position of substituents on the thiazole ring and any attached phenyl rings significantly influence the cytotoxic activity. researchgate.netmdpi.com

For example, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the presence of a 4-chloro-2-methylphenyl amido group led to the highest activity. mdpi.com In other series, the substitution of a phenolic hydroxyl group with a bromide atom was found to modulate cytotoxic activity. mdpi.com The replacement of a 2-benzylidenehydrazineyl moiety with a smaller acetyl group resulted in a significant enhancement in antiproliferative activity against breast cancer cells. mdpi.com Furthermore, SAR studies on thiazole-pyrazoline hybrids have shown that the presence of a phenyl ring enhances antibacterial action, while a methylamino group can reduce it. jchemrev.com These insights are vital for the rational design of new, more potent, and selective thiazole-based anticancer drug candidates. nih.gov

Anti-inflammatory Properties of Thiazole Derivatives

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents by targeting various inflammatory mediators and the enzymes that synthesize them. benthamscience.com Research has shown that these compounds can effectively reduce inflammation in a variety of preclinical models. benthamscience.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

The arachidonic acid pathway, which is central to the inflammatory response, is a primary target for many anti-inflammatory drugs. Thiazole derivatives have been shown to block both COX and LOX enzymes within this pathway, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.net For instance, certain 5,6-diarylimidazo[2.1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, some N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been found to be potent 5-LOX inhibitors. nih.gov

In vivo studies have substantiated the anti-inflammatory effects of thiazole derivatives. In carrageenan-induced rat paw edema, a standard model for acute inflammation, nitro-substituted thiazole derivatives demonstrated a notable reduction in paw volume, with some compounds showing efficacy greater than the standard drug, Nimesulide. wisdomlib.org Specifically, compounds designated as 3c and 3d exhibited inhibition of up to 44% and 41%, respectively. wisdomlib.org Further studies on 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives also identified compounds that strongly suppressed paw edema formation. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were selected for more detailed investigation due to their significant anti-edematous activity. nih.gov

The anti-inflammatory potential of thiazole derivatives is also linked to their ability to inhibit the denaturation of proteins. For example, certain aminothiazole coumarin (B35378) derivatives have been evaluated for their in-vitro anti-inflammatory activity using membrane stabilization and BSA denaturation assays, with several compounds showing significant activity. ekb.eg

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Type | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Nitro-substituted thiazoles | Carrageenan-induced rat paw edema | Up to 44% inhibition of paw edema, outperforming the standard drug Nimesulide. | wisdomlib.org |

| 4-Arylthiazole acetic acid derivatives | Carrageenan-induced rat paw edema | Strong suppression of paw edema formation. | nih.gov |

| 5,6-Diarylimidazo[2.1-b]thiazoles | COX-1 and COX-2 inhibition assays | Potent and selective inhibition of the COX-2 enzyme. | nih.gov |

| N-Aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX inhibition assay | Potent inhibition of the 5-LOX enzyme. | nih.gov |

| Aminothiazole coumarin derivatives | BSA denaturation assay | Significant in-vitro anti-inflammatory activity observed for several compounds. | ekb.eg |

Antioxidant Activity and Oxidative Stress Modulation

Thiazole and its derivatives have garnered significant attention for their antioxidant properties and their ability to modulate oxidative stress. chemrevlett.comnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous degenerative diseases. nih.gov Thiazole-containing compounds can act as antioxidants through various mechanisms, including radical scavenging and modulating enzymatic antioxidant defenses. chemrevlett.com

The antioxidant capacity of thiazole derivatives is often attributed to the presence of specific structural features, such as phenolic groups and hydrazone moieties, which can donate hydrogen atoms to neutralize free radicals. nih.gov For example, a series of phenolic thiazoles were synthesized and evaluated for their antioxidant and antiradical activities, demonstrating the importance of these functional groups. nih.gov In vitro studies have confirmed the radical scavenging abilities of various thiazole derivatives. mdpi.com One study highlighted a thiazole derivative, compound 5e, which exhibited strong hydroxyl radical (73.03%) and DPPH radical scavenging activity (66.13%). tandfonline.com

Thiazole derivatives also play a role in mitigating oxidative stress by influencing the body's endogenous antioxidant systems. Research has shown that a dendrodoine (B1201844) analogue, 4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole, can offer protection against oxidative stress induced by ethanol (B145695) and thermally oxidized sunflower oil. nih.gov This protection was associated with a reduction in lipid peroxidation and a normalization of the antioxidant status in animal models. nih.gov The administration of this thiazole derivative led to a decrease in elevated liver marker enzymes and lipid peroxidation levels, suggesting a potent antioxidant effect. nih.gov

The antioxidant properties of thiazole derivatives contribute to their therapeutic potential in a range of conditions. By reducing oxidative stress, these compounds can help prevent the cellular damage that leads to inflammatory diseases and other pathologies. benthamscience.comnih.gov The ability of thiazoles to scavenge ROS and support antioxidant defenses makes them promising candidates for the development of new therapeutic agents. researchgate.net

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound | Assay | Results | Reference |

|---|---|---|---|

| Phenolic thiazoles | Various antioxidant assays | Demonstrated significant antioxidant and antiradical properties. | nih.gov |

| Compound 5e | Hydroxyl radical scavenging | 73.03% scavenging activity. | tandfonline.com |

| Compound 5e | DPPH radical scavenging | 66.13% scavenging activity. | tandfonline.com |

| 4-Amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole | In vivo oxidative stress model | Decreased lipid peroxidation and normalized antioxidant status. | nih.gov |

Other Emerging Biological Activities and Therapeutic Applications

Anticonvulsant Properties

Thiazole derivatives have emerged as a promising class of compounds in the search for new anticonvulsant agents. nih.govbiointerfaceresearch.com The thiazole ring is considered a key pharmacophore that can interact with receptor sites implicated in seizure activity. biointerfaceresearch.com Many synthetic thiazole derivatives have been evaluated for their anticonvulsant potential in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.com

One study detailed the synthesis of novel thiazolidin-4-one substituted thiazoles and their subsequent screening for antiepileptic potency. biointerfaceresearch.com The results indicated that several of these compounds displayed varying degrees of anticonvulsant activity. biointerfaceresearch.com Notably, the presence of electron-withdrawing groups, such as nitro and chloro moieties, on the phenyl ring attached to the thiazolidinone core was found to enhance antiepileptic potency. biointerfaceresearch.com For instance, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as a particularly active derivative in this series. biointerfaceresearch.com

Further research into thiazole-bearing 4-thiazolidinones has also yielded compounds with excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com The structural design of these compounds often incorporates features found in known anticonvulsants, such as a hydrophobic aryl ring system and a hydrogen bond acceptor/donor domain. biointerfaceresearch.com The combination of the thiazole core with other heterocyclic structures, like thiazolidinone, has proven to be a fruitful strategy for developing novel anticonvulsant candidates. mdpi.com

A series of thiopyrano[2,3-d]thiazole derivatives have also been investigated for their anticonvulsant properties. nih.gov In the subcutaneous pentylenetetrazole test, three compounds from this series demonstrated a pronounced anticonvulsant effect, positively influencing the latent period of seizures, the number of seizures, and the mortality rate. nih.gov The anticonvulsant properties of one of these derivatives were found to be equivalent to the reference drug, sodium valproate. nih.gov

Table 3: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound Series | Test Model(s) | Key Findings | Reference |

|---|---|---|---|

| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | PTT6 identified as a highly active derivative; electron-withdrawing groups enhanced activity. | biointerfaceresearch.com |

| Thiazole-bearing 4-thiazolidinones | MES, scPTZ | Several compounds showed excellent anticonvulsant activity in both models. | mdpi.com |

| Thiopyrano[2,3-d]thiazoles | scPTZ | Three compounds showed pronounced anticonvulsant effects, with one being equivalent to sodium valproate. | nih.gov |

| Triazolyl-thiazole derivatives | PTZ | Derivatives protected from seizures and reduced mortality rate. | tandfonline.com |

Analgesic Effects

While the primary focus of many studies on thiazole derivatives has been on their anti-inflammatory and anticonvulsant activities, some research also suggests potential analgesic effects. The analgesic properties of these compounds are often linked to their anti-inflammatory mechanisms, as inflammation is a major contributor to pain. By inhibiting inflammatory mediators like prostaglandins, thiazole derivatives can indirectly alleviate pain. researchgate.net

The structural similarity of some thiazole derivatives to known analgesic agents suggests their potential for pain management. The thiazole nucleus is a versatile scaffold that can be modified to interact with various biological targets involved in pain signaling pathways. researchgate.net Further dedicated research is necessary to fully elucidate the analgesic potential of thiazole derivatives and their specific mechanisms of action in pain relief.

Enzyme Inhibition Studies

Thiazole derivatives have been extensively studied as inhibitors of various enzymes, highlighting their therapeutic potential in a wide range of diseases. nih.gov Their unique structural features allow them to interact with the active sites of different enzymes, leading to the modulation of their activity. rsc.org

Protein Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their abnormal function is often implicated in diseases like cancer. google.com Thiazole derivatives have shown significant promise as protein kinase inhibitors. nih.gov They have been investigated as inhibitors of both serine/threonine and tyrosine kinases. rsc.org For example, certain thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E kinase, with some compounds showing greater inhibitory effects than the standard drug dabrafenib. nih.gov Other studies have identified thiazole derivatives as effective inhibitors of cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and c-Met kinase, all of which are important targets in cancer therapy. nih.govtandfonline.com

Urease Inhibition: Urease is an enzyme that plays a key role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. nih.gov Thiazole-thiazolidinone hybrids have been synthesized and evaluated as urease inhibitors, with some compounds exhibiting significant inhibitory activity. tandfonline.com Molecular docking studies have provided insights into the binding interactions of these compounds within the active site of the urease enzyme. nih.gov For instance, one study found that a thiazole-thiazolidinone derivative had an IC50 value of 1.80 ± 0.80 µM against urease. nih.gov Another series of imidazo[2,1-b]thiazole (B1210989) derivatives also showed potent urease inhibition, with the most active compound being eight-fold more potent than the standard inhibitor thiourea (B124793). nih.gov

Other Enzyme Inhibition: The inhibitory activity of thiazole derivatives extends to other enzymes as well. They have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of diabetes. tandfonline.comnih.gov Some hydrazine (B178648) clubbed thiazoles have shown nanomolar and micromolar inhibitory activity against diabetes-related enzymes like aldose reductase, α-glucosidase, and α-amylase. nih.gov Additionally, thiazole derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. mdpi.com In one study, a thiazolylhydrazone derivative was found to be a potent AChE inhibitor with an IC50 value of 0.028 ± 0.001 µM, comparable to the reference drug donepezil. mdpi.com

Table 4: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Enzyme Target | Compound Series/Type | Key Findings | Reference |

|---|---|---|---|

| B-RAFV600E Kinase | Thiazoles with phenyl sulfonyl group | IC50 of 23.1 ± 1.2 nM, surpassing the standard drug dabrafenib. | nih.gov |

| GSK-3β | Thiazole derivatives | IC50 value of 0.29 ± 0.01 nM. | nih.gov |

| c-Met Kinase | Thiazole/thiadiazole carboxamides | Compound 51am identified as a potent inhibitor. | tandfonline.com |

| Urease | Thiazole-thiazolidinone hybrids | Compound-4 showed an IC50 of 1.80 ± 0.80 µM. | nih.gov |

| Urease | Imidazo[2,1-b]thiazole derivatives | Compound 2c was 8-fold more potent than thiourea. | nih.gov |

| α-Glucosidase | Thiazole-thiazolidinone hybrids | Compound-4 showed an IC50 of 3.61 ± 0.59 μM. | nih.gov |

| Acetylcholinesterase (AChE) | Thiazolylhydrazone derivatives | Compound 2i showed an IC50 of 0.028 ± 0.001 µM, similar to donepezil. | mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science

5-(Bromomethyl)-4-methyl-1,3-thiazole as a Versatile Synthetic Intermediate

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the field of organic synthesis. Its utility stems from the presence of a highly reactive bromomethyl group attached to the C5 position of the electron-rich thiazole (B1198619) ring. This structural feature makes it an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-methylthiazole-5-yl)methyl moiety into a wide array of molecular scaffolds.

The primary application of this compound is as a synthon for constructing more complex molecules, particularly those with potential biological activity. The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon susceptible to attack by various nucleophiles such as amines, thiols, alcohols, and carbanions. This enables the straightforward elongation of carbon chains or the linkage of the thiazole core to other cyclic or acyclic systems.

Research has demonstrated the use of analogous α-haloketone and halomethyl thiazole derivatives in the synthesis of elaborate molecular architectures. For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a compound with a similar reactive bromo-functionalized side chain, with thiosemicarbazone derivatives leads to the formation of complex molecules containing multiple thiazole rings. mdpi.com Similarly, the reaction with binucleophiles like 2-aminothiophenol (B119425) results in the formation of fused heterocyclic systems, such as 5-(4H-Benzo[b] ijnc.irnih.govthiazin-3-yl)-N,4-dimethylthiazol-2-amine. mdpi.comnih.gov These examples underscore the synthetic potential of the reactive center adjacent to the thiazole ring, a characteristic shared by this compound.

The versatility of this intermediate is summarized in the table below, highlighting its reactivity with different classes of nucleophiles.

| Nucleophile Class | Type of Linkage Formed | Potential Product Class |

| Amines (R-NH₂) | C-N | Substituted Aminomethyl Thiazoles |

| Thiols (R-SH) | C-S | Thioether Derivatives |

| Alcohols/Phenols (R-OH) | C-O | Ether Derivatives |

| Carbanions (e.g., enolates) | C-C | Carbon-extended Thiazole Derivatives |

This reactivity profile establishes this compound as a valuable intermediate for medicinal chemists and synthetic organic chemists in the development of novel compounds.

Role of Thiazole Derivatives in Catalyst Development and Catalytic Processes

Thiazole derivatives, including structures derived from this compound, play a significant role in modern catalysis, primarily in two distinct areas: as ligands for transition metal catalysts and as precursors for N-heterocyclic carbene (NHC) organocatalysts.

Thiazole-Based Ligands for Transition Metals:

The thiazole ring contains a basic nitrogen atom that can coordinate with transition metals like palladium, copper, rhodium, and iron. ijnc.irnih.gov This coordination ability allows thiazole-containing molecules to act as ligands, stabilizing the metal center and modulating its catalytic activity. For example, phenylthiazole-based ligands have been successfully used to prepare palladium(II) complexes that are effective catalysts for Suzuki–Miyaura aryl cross-coupling reactions. ijnc.ir The thiazole nitrogen and an ortho-carbon of a phenyl substituent can form a stable bidentate chelate with the metal. By modifying the substituents on the thiazole ring, chemists can fine-tune the electronic and steric properties of the resulting metal complex, thereby optimizing its catalytic performance for specific transformations.

Thiazole-Based N-Heterocyclic Carbene (NHC) Catalysts:

A more prominent role for thiazoles in catalysis is as precursors to N-heterocyclic carbenes (NHCs). Thiazole-derived NHCs, specifically thiazol-2-ylidenes, have emerged as a powerful class of organocatalysts and ligands. nih.govnih.gov These carbenes are generated by the deprotonation of a corresponding thiazolium salt.

The synthesis of these crucial thiazolium salt precatalysts can be readily envisioned starting from this compound. A typical synthetic route would involve:

Functionalization: The bromomethyl group is first reacted with a nucleophile to install a desired substituent.

N-Alkylation/Arylation: The nitrogen atom of the thiazole ring is then quaternized with an alkyl or aryl halide to form the thiazolium salt.

Deprotonation: In situ deprotonation of the thiazolium salt with a base generates the active NHC catalyst.

Thiazol-2-ylidenes possess unique electronic properties due to the presence of the adjacent sulfur atom, which makes them more electrophilic compared to their classical imidazole-based NHC counterparts. nih.govrsc.org This enhanced electrophilicity has led to the development of highly reactive catalysts. For example, cationic homoleptic copper(I)-thiazol-2-ylidene complexes have proven to be exceptionally efficient σ-Lewis acid catalysts for the alkynylation of ketones, outperforming traditional imidazol-2-ylidene systems. nih.gov Furthermore, chiral thiazolium salts have been developed as precatalysts for asymmetric reactions, such as enantioselective Stetter and cross-benzoin reactions. researchgate.netacs.org

| Catalyst Type | Precursor | Active Species | Key Features | Representative Applications |

| Transition Metal Catalyst | Thiazole derivative | Thiazole-Metal Complex | Coordination via thiazole nitrogen; tunable steric/electronic properties. | Suzuki-Miyaura cross-coupling, various C-C and C-heteroatom bond formations. ijnc.ir |

| Organocatalyst | Thiazolium Salt | N-Heterocyclic Carbene (Thiazol-2-ylidene) | Strong σ-donor, enhanced electrophilicity compared to imidazole (B134444) NHCs. | Stetter reaction, Benzoin condensation, Acyl-difluoroalkylation of olefins. nih.govresearchgate.net |

Contribution to the Synthesis of Complex Heterocyclic Systems

The reactive nature of this compound and its analogues makes them exceptionally useful for the construction of complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry as they often exhibit potent biological activities. nih.gov The strategy typically involves reacting the bromomethylthiazole derivative with a binucleophilic reagent, which contains two reactive sites that can participate in a cyclization cascade.

A prominent example is the synthesis of the thiazolo[3,2-a]pyrimidine scaffold. This bicyclic system can be constructed by reacting a halomethyl- or phenacyl-thiazole derivative with a pyrimidine-2-thione. The reaction proceeds via an initial S-alkylation of the thiourea (B124793) moiety within the pyrimidine (B1678525) ring, followed by an intramolecular condensation and cyclodehydration to form the fused thiazolo[3,2-a]pyrimidine ring system. ijnc.irnih.govresearchgate.net This approach provides a direct route to a class of compounds that have been investigated for various pharmacological properties. nih.gov

Another important fused heterocyclic system accessible from thiazole precursors is the thiazolo[3,2-b] ijnc.irnih.govresearchgate.nettriazole ring system. The synthesis involves the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone or a related electrophile like a bromomethylthiazole derivative. researchgate.netresearchgate.net The reaction mechanism is analogous to the pyrimidine case: initial S-alkylation at the triazole's thiol group is followed by intramolecular cyclization to yield the fused bicyclic product. This method is highly regioselective and has been used to generate libraries of thiazolo[3,2-b] ijnc.irnih.govresearchgate.nettriazoles for biological screening. researchgate.netresearchgate.net

The general synthetic scheme for these types of reactions can be summarized as follows:

| Target Heterocyclic System | Thiazole Precursor | Binucleophilic Reagent |

| Thiazolo[3,2-a]pyrimidine | This compound | Pyrimidine-2-thione |

| Thiazolo[3,2-b] ijnc.irnih.govresearchgate.nettriazole | This compound | 3-Mercapto-1,2,4-triazole |

| Thiazole-fused Benzothiazine nih.gov | 2-bromo-1-(thiazol-5-yl)ethanone | 2-Aminothiophenol |

These synthetic strategies highlight the role of this compound as a key building block, enabling access to complex molecular architectures that are otherwise difficult to synthesize. The ability to readily form fused heterocyclic systems cements its importance in the toolkit of synthetic organic chemistry.

Challenges and Future Directions in Research on 5 Bromomethyl 4 Methyl 1,3 Thiazole

Development of Economically Viable and Environmentally Sustainable Synthetic Routes

A significant hurdle in the widespread application of 5-(bromomethyl)-4-methyl-1,3-thiazole lies in its synthesis. Traditional methods for creating thiazole (B1198619) derivatives often rely on hazardous reagents and produce considerable waste, creating environmental concerns. nih.govresearchgate.net Future research must prioritize the development of green and sustainable synthetic methodologies.

Key areas of focus should include:

Innovative Techniques: The application of microwave irradiation, ultrasound synthesis, and mechanochemistry-mediated synthesis could offer more environmentally friendly alternatives. nih.govresearchgate.net These techniques have the potential to reduce reaction times, improve yields, and minimize the use of toxic solvents.

Green Solvents and Catalysts: A shift towards the use of renewable starting materials, non-toxic catalysts, and green solvents is essential. nih.gov Research into recyclable catalysts could further enhance the sustainability of the synthesis process. bepls.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste.

By focusing on these areas, the production of this compound can become more cost-effective and environmentally responsible, paving the way for its broader use. researchgate.net

Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities

While various derivatives of this compound have demonstrated a range of biological activities, a comprehensive understanding of their molecular mechanisms of action is often lacking. nih.govnih.govglobalresearchonline.net Future research should aim to unravel these intricate pathways to enable the rational design of more effective and selective therapeutic agents.

Important research directions include:

Target Identification and Validation: Identifying the specific molecular targets with which these compounds interact is a primary objective. Techniques such as molecular docking can provide insights into potential binding modes and interactions with biological macromolecules. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications to the this compound scaffold affect its biological activity is crucial. nih.gov This will provide a clearer understanding of the chemical features essential for therapeutic efficacy.

Cellular and In Vivo Studies: Moving beyond in vitro assays, future studies should focus on the effects of these compounds in cellular and animal models to better understand their pharmacological profiles.

A deeper mechanistic understanding will not only facilitate the optimization of existing compounds but also open doors to new therapeutic applications.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The bromomethyl group at the 5-position of the thiazole ring is a key functional handle that allows for a variety of chemical transformations. nih.gov However, the full scope of its reactivity and the potential for novel derivatization strategies have yet to be fully explored.

Future research should focus on:

Unconventional Reactions: Investigating new and unconventional reactions involving the bromomethyl group could lead to the synthesis of novel molecular architectures with unique properties.

Diverse Derivatization: A systematic exploration of a wide range of nucleophiles and reaction conditions will expand the library of accessible derivatives. nih.gov This will provide a broader chemical space for screening for biological activity and other applications.

By expanding the synthetic toolbox for this compound, researchers can generate a greater diversity of derivatives for various scientific investigations.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activities and physicochemical properties of virtual compounds. researchgate.net This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, providing innovative starting points for drug discovery programs.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and reliable synthetic routes to target molecules. nih.gov

The synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new and improved derivatives of this compound. researchgate.netmdpi.com

Design and Synthesis of Highly Selective and Potent Analogs with Tailored Activities

The ultimate goal of research on this compound is to develop analogs with high potency and selectivity for specific biological targets or with tailored properties for materials science applications. nih.govnih.gov

Future efforts in this area should be directed towards:

Target-Focused Design: Utilizing structural information about the target of interest to design molecules that bind with high affinity and specificity. researchgate.net

Pharmacokinetic Optimization: Modifying the chemical structure to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, enhancing their drug-like characteristics. nih.gov

Multi-target Ligands: Designing single molecules that can modulate multiple biological targets simultaneously, which may be beneficial for treating complex diseases.

Through a combination of rational design, advanced synthetic chemistry, and thorough biological evaluation, it will be possible to develop highly optimized analogs of this compound for a wide range of applications. nih.govnih.gov

Q & A

Basic: What are the established synthetic routes for 5-(Bromomethyl)-4-methyl-1,3-thiazole, and what critical reaction parameters must be controlled to optimize yield and purity?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized thiazole precursor. For example, 4-methyl-1,3-thiazole derivatives can undergo radical bromination at the 5-position using reagents like -bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Temperature : Maintain between 0–25°C to avoid over-bromination or decomposition.

- Solvent : Use aprotic solvents (e.g., tetrahydrofuran, dichloromethane) to stabilize intermediates.

- Catalyst : Light or radical initiators (e.g., AIBN) may enhance regioselectivity .

Purification via column chromatography or recrystallization ensures >97% purity. Confirm structure using /-NMR and mass spectrometry .

Advanced: How does the bromomethyl substituent influence reactivity in nucleophilic substitution reactions, and how can side reactions be minimized?

Methodological Answer:

The bromomethyl group acts as a strong leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). However, competing side reactions (e.g., elimination or hydrolysis) arise due to steric hindrance from the 4-methyl group. Strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.

- Base Selection : Use mild bases (e.g., ) to avoid dehydrohalogenation.

- Inert Atmosphere : Argon/N prevents oxidation of intermediates .

For example, quaternization of thiazoles with phenacyl bromides requires stoichiometric control to prevent dimerization .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies protons on the thiazole ring (e.g., singlet for 4-methyl at δ 2.4–2.6 ppm) and bromomethyl (δ 4.0–4.5 ppm). -NMR confirms quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., , [M+H] at 272.99).

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S content (±0.3%) .

Advanced: What computational approaches predict electronic properties and reaction pathways for derivatives?

Methodological Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital analysis (e.g., LUMO localization on bromomethyl).

- Molecular Docking : Used in drug design to assess binding affinity with biological targets (e.g., acetylcholinesterase inhibition via thiazolium salts) .

- MD Simulations : Evaluate stability of derivatives in aqueous vs. lipid environments. Software like Gaussian or AutoDock is recommended .

Basic: How should this compound be stored to prevent decomposition?

Methodological Answer:

- Storage Conditions : Store as a hydrobromide salt at 2–8°C in amber vials to block light. Desiccate to avoid hydrolysis.

- Decomposition Products : Moisture exposure leads to hydrolysis, forming 5-(hydroxymethyl)-4-methyl-1,3-thiazole and HBr. Monitor via TLC (R shift) .

Advanced: What explains the regioselectivity of bromination in 4-methyl-1,3-thiazole precursors?

Methodological Answer:

The 5-position is favored due to:

- Electronic Effects : Electron-donating methyl at 4 increases electron density at 5 via resonance.

- Steric Factors : Bromine adds to the less hindered site.

Mechanistic studies using -NMR tracking and X-ray crystallography (e.g., analog structures in ) confirm this regioselectivity.

Basic: What solubility characteristics are critical for multi-step syntheses?

Methodological Answer:

- Solubility Profile : Soluble in DMSO, THF, and dichloromethane; poorly soluble in water.

- Applications : Use DMSO for SN2 reactions or THF for Grignard couplings. Precipitation in hexane aids purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products